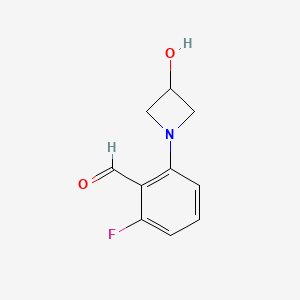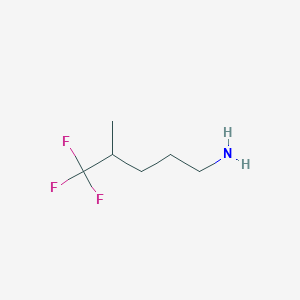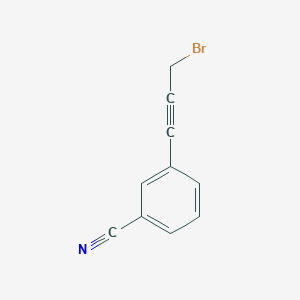
3-(3-Bromoprop-1-ynyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromoprop-1-ynyl)benzonitrile is an organic compound with the molecular formula C10H6BrN It is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromoprop-1-ynyl)benzonitrile typically involves the reaction of 3-bromo-1-propyne with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 3-bromo-1-propyne is reacted with benzonitrile in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromoprop-1-ynyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used, often in the presence of a catalyst or under UV light.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the bromine atom.
Addition Reactions: Products include halogenated derivatives of the original compound.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, such as alcohols or alkenes.
Aplicaciones Científicas De Investigación
3-(3-Bromoprop-1-ynyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromoprop-1-ynyl)benzonitrile involves its interaction with molecular targets through its reactive bromine atom and triple bond. These functional groups enable the compound to form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved may include alkylation of nucleophilic residues in proteins or nucleic acids, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl Bromide: An organic compound with a similar bromopropynyl structure but without the benzonitrile moiety.
3-Bromo-1-propyne: A simpler compound with only the bromopropynyl group.
Benzonitrile Derivatives: Compounds with different substituents on the benzonitrile ring.
Uniqueness
3-(3-Bromoprop-1-ynyl)benzonitrile is unique due to the combination of the bromopropynyl group and the benzonitrile moiety, which imparts distinct reactivity and potential applications. This dual functionality allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C10H6BrN |
|---|---|
Peso molecular |
220.06 g/mol |
Nombre IUPAC |
3-(3-bromoprop-1-ynyl)benzonitrile |
InChI |
InChI=1S/C10H6BrN/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7H,6H2 |
Clave InChI |
VITIWNAVRGVCOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#N)C#CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



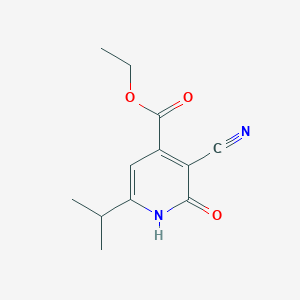
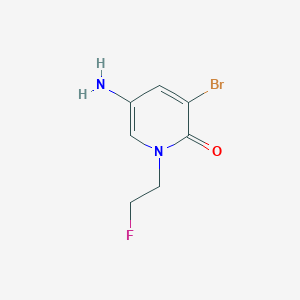
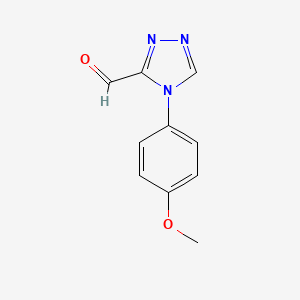
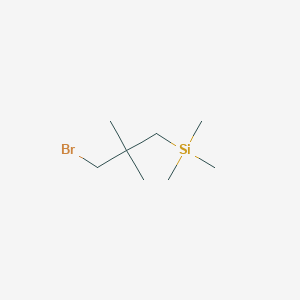
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)
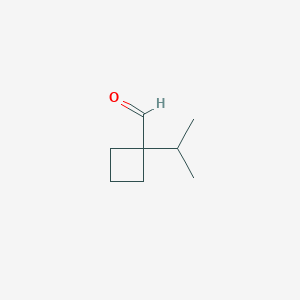
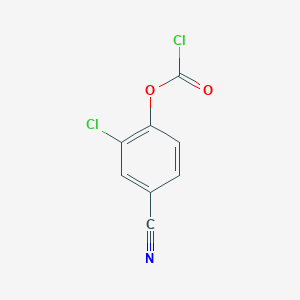
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
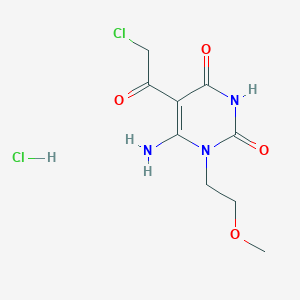
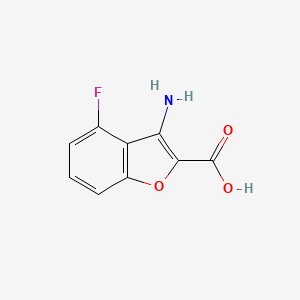
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)
